Cleavable (SPDMB) vs. Non-Cleavable (SMCC) Linker Differentiation by Mechanism of Action
SPDMB is a cleavable linker that utilizes a glutathione-sensitive disulfide bond for payload release, whereas SMCC is a non-cleavable linker that requires complete lysosomal degradation of the antibody for payload release. This fundamental mechanistic difference dictates the intracellular processing and ultimately the therapeutic window of the resulting ADC . Class-level inference suggests that cleavable linkers can offer advantages for payloads requiring rapid release or for non-internalizing ADCs .
| Evidence Dimension | Linker Cleavage Mechanism |
|---|---|
| Target Compound Data | Glutathione-cleavable (reduction of disulfide bond in cytoplasm) |
| Comparator Or Baseline | SMCC: Non-cleavable (requires lysosomal degradation of the antibody) |
| Quantified Difference | Qualitative difference in release mechanism and intracellular processing pathway. |
| Conditions | Based on established ADC linker classification and function. |
Why This Matters
The choice between a cleavable and non-cleavable linker is a primary decision in ADC design, directly impacting the efficacy and safety profile, making this qualitative differentiation crucial for initial project scoping and procurement.
